3-[(2-Carboxyethyl)[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]amino]propanoic acid
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Overview
Description
3-[(2-Carboxyethyl)[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]amino]propanoic acid is an organic compound that features a thiadiazole ring, a carboxyethyl group, and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Carboxyethyl)[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]amino]propanoic acid typically involves the formation of the thiadiazole ring followed by the introduction of the carboxyethyl and ethylsulfanyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. Subsequent reactions introduce the carboxyethyl and ethylsulfanyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Carboxyethyl)[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
3-[(2-Carboxyethyl)[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Carboxyethyl)[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring and other functional groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(2-Carboxyethyl)sulfanylthiocarbonyl]-sulfanyl]propanoic acid
- (2R)-2-amino-3-[(2-carboxyethyl)sulfanyl]propanoic acid
Uniqueness
3-[(2-Carboxyethyl)[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]amino]propanoic acid is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H15N3O4S2 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-[2-carboxyethyl-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C10H15N3O4S2/c1-2-18-10-12-11-9(19-10)13(5-3-7(14)15)6-4-8(16)17/h2-6H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
VUEIJLXRSBXTLY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)N(CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
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